molecular formula BH8NaO7 B1648355 Sodium;3-oxidodioxaborirane;tetrahydrate

Sodium;3-oxidodioxaborirane;tetrahydrate

Cat. No.: B1648355
M. Wt: 153.86 g/mol
InChI Key: IBDSNZLUHYKHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;3-oxidodioxaborirane;tetrahydrate, commonly known as sodium perborate tetrahydrate (SPT), is a boron-containing compound with the molecular formula NaBO₃·4H₂O (or H₈BNaO₆) and a molecular weight of 153.86 g/mol . It is a white, crystalline solid with a melting point of 60°C and acts as a stable, solid source of active oxygen . SPT is synthesized by reacting disodium tetraborate pentahydrate (borax), hydrogen peroxide, and sodium hydroxide . Upon dissolution in water, it hydrolyzes to release hydrogen peroxide and borate, making it a key ingredient in detergents, bleaching agents, and dental applications . Its CAS registry number is 10555-76-7, and it is commercially recognized for its safety, stability, and controlled release of oxidizing agents compared to liquid hydrogen peroxide .

Scientific Research Applications

Applications Overview

Sodium perborate tetrahydrate is primarily recognized for its oxidative properties, making it a valuable ingredient in several formulations. Below are the key areas where it is applied:

Detergents and Cleaning Products

Sodium perborate tetrahydrate is widely used in laundry detergents and cleaning agents due to its ability to release active oxygen. This property enhances the cleaning efficiency and stain removal capabilities of these products.

  • Mechanism : It decomposes in water to release hydrogen peroxide, which acts as a bleaching agent .
  • Temperature Activation : Typically activated at temperatures above 60°C, but can be combined with activators like tetraacetylethylenediamine (TAED) to function effectively at lower temperatures (40–60°C) .

Pharmaceuticals

The compound is utilized in various pharmaceutical applications due to its antiseptic properties.

  • Dental Applications : Sodium perborate is employed in dentistry for tooth whitening and as a disinfectant for minor wounds and oral care products .
  • Ophthalmic Solutions : It serves as a preservative in eye drops, where it degrades into non-toxic byproducts .

Cosmetics

In cosmetic formulations, sodium perborate acts as an oxidizing agent in hair dyeing and permanent waving processes. Its stable nature makes it a preferred choice over more aggressive bleaching agents .

Environmental Applications

Sodium perborate is explored for its potential in environmental remediation due to its ability to generate reactive oxygen species that can degrade organic pollutants .

Comparative Analysis of Sodium Perborate Forms

PropertyMonohydrate (NaBO₃·H₂O)Tetrahydrate (NaBO₃·4H₂O)
Active Oxygen ContentMinimum 15%Minimum 10%
Heat StabilityHigherLower
Dissolution RateHigherLower
Common UsesLow-temperature washesGeneral detergents

Case Study 1: Laundry Detergent Formulation

A study published in the Journal of Surfactants and Detergents demonstrated that incorporating sodium perborate tetrahydrate into laundry detergents significantly improved stain removal performance compared to formulations without it. The study highlighted its effectiveness at lower wash temperatures when paired with TAED.

Case Study 2: Dental Product Efficacy

Research conducted by the American Dental Association showed that sodium perborate used in tooth whitening products effectively reduced discoloration without damaging enamel, providing a safer alternative to traditional bleaching agents.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for sodium perborate tetrahydrate, and how do reaction conditions influence crystallinity?

Sodium perborate tetrahydrate is synthesized via the reaction of sodium borate with hydrogen peroxide under controlled stoichiometric and temperature conditions. Optimal crystallinity is achieved by maintaining a molar ratio of 1:1.5 (sodium borate:H₂O₂) at 40–50°C, followed by slow cooling to room temperature. Impurities or rapid crystallization may lead to mixed hydrate forms (e.g., monohydrate), requiring X-ray diffraction (XRD) for phase verification .

Q. What analytical techniques are recommended for structural characterization of sodium perborate tetrahydrate?

  • X-ray crystallography : Resolves bond angles (e.g., Rb1–O3–S1 = 84.6°–135.8°) and coordination geometry .
  • FTIR spectroscopy : Identifies B–O peroxo bonds (~800 cm⁻¹) and hydroxyl stretching (~3400 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Confirms tetrahydrate stability, showing mass loss steps at 60–120°C (water release) and 200–300°C (peroxo decomposition) .

Q. How does sodium perborate tetrahydrate behave in aqueous solutions, and what factors affect its oxidative stability?

The compound releases hydrogen peroxide upon dissolution, with stability dependent on pH and temperature. At pH > 9, decomposition accelerates due to peroxo bond cleavage. For reproducible results, prepare solutions fresh at neutral pH (6.5–7.5) and store at 4°C .

Advanced Research Questions

Q. How can contradictions in reported thermal decomposition temperatures be resolved?

Discrepancies in decomposition thresholds (e.g., 180°C vs. 200°C) arise from hydrate variability or impurities. Use coupled TGA-DSC to monitor endothermic/exothermic events, complemented by post-decomposition XRD to identify residual phases (e.g., sodium metaborate). Calibrate instruments with reference standards like sodium oxalate .

Q. What methodologies are effective for studying its role in catalytic oxidation reactions?

Electrochemical or photochemical setups can elucidate mechanisms. For example, in electrodeposition of transition metal oxides, sodium perborate acts as an oxygen donor. Use rotating disk electrode (RDE) voltammetry to quantify peroxide release rates, and pair with Raman spectroscopy to detect intermediate boron-oxygen species .

Q. How does sodium perborate tetrahydrate interact with polymeric matrices (e.g., melamine-urea-formaldehyde resins), and how can leaching be minimized?

Incorporate the compound at 1–3 wt% during resin synthesis to enhance thermal stability. Leaching under humid conditions is mitigated by covalent bonding via borate-amine complexes. Characterize crosslinking efficiency using solid-state NMR (¹¹B MAS NMR) and quantify leached boron via ICP-MS .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting reports on its environmental persistence?

While some studies cite 85% biodegradability under aerobic conditions, others note soil mobility concerns. Conduct site-specific microcosm experiments with labeled ¹⁰B isotopes to track degradation pathways and adsorption/desorption kinetics in different soil types .

Q. Methodological Tables

Property Analytical Method Key Parameters Reference
Crystal structureX-ray diffractionSpace group P1̄, Rb–O bond lengths: 2.8–3.1 Å
Peroxo bond stabilityFTIR/Raman spectroscopyB–O peroxo peak intensity at 800 cm⁻¹
Thermal decompositionTGA-DSCMass loss steps: 12% (H₂O), 15% (O₂ release)
Boron leaching in polymersICP-MSDetection limit: 0.1 ppb in aqueous extracts

Comparison with Similar Compounds

The following analysis compares SPT with structurally or functionally related compounds, focusing on chemical properties, applications, and performance.

Sodium Perborate Hydrates

SPT is one of several hydrated forms of sodium perborate, including monohydrate (NaBO₃·H₂O) and trihydrate (NaBO₃·3H₂O). Key distinctions include:

  • Active Oxygen Content: The monohydrate contains ~16% active oxygen, significantly higher than SPT (~10.4%) . This makes the monohydrate more effective in high-efficiency detergents but less stable under humid conditions .
  • Solubility: The monohydrate dissolves faster in water, whereas SPT’s moderate solubility ensures gradual hydrogen peroxide release, ideal for prolonged bleaching in dental treatments .
  • Thermal Stability: SPT decomposes at 60°C to form sodium metaborate (NaBO₂), a process studied via nonisothermal kinetic models . The monohydrate exhibits higher thermal stability, requiring temperatures above 130°C for decomposition .

Research Findings :

  • Weiger et al. (1994) demonstrated that SPT combined with 30% H₂O₂ or water achieves comparable dental bleaching results to monohydrate formulations .
  • Industrial studies note that SPT’s stability and lower active oxygen content make it preferable for household detergents, while monohydrates dominate in industrial cleaning .

Sodium Metaborate Tetrahydrate (NaBO₂·4H₂O)

Structurally distinct from SPT, sodium metaborate tetrahydrate is a borate salt with divergent applications:

  • Chemical Properties : Molecular weight 137.86 g/mol; highly soluble in water . Unlike SPT, it lacks active oxygen and is thermally stable up to 300°C .
  • Toxicity : Classified as an irritant, with stricter exposure guidelines compared to SPT due to its higher alkalinity .

Sodium Percarbonate (2Na₂CO₃·3H₂O₂)

A competing oxygen bleach agent, sodium percarbonate shares functional similarities with SPT but differs in composition:

  • Active Oxygen: Contains ~13.5% active oxygen, higher than SPT but lower than sodium perborate monohydrate .
  • Environmental Impact : Preferred in eco-friendly detergents due to its carbonate matrix, which avoids boron accumulation in wastewater .
  • Stability : Less stable in humid environments, necessitating coated formulations for commercial use .

Sodium Perphosphate (NaPO₃·nH₂O)

A less common bleaching agent, sodium perphosphate is notable for:

  • Lower Oxidizing Power : Reduced active oxygen content compared to SPT, limiting its use to niche industrial applications .
  • Cost-Effectiveness : Cheaper raw materials but requires acidic conditions for activation, complicating formulation .

Data Tables

Table 1: Comparative Properties of Sodium Perborate Tetrahydrate and Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Active Oxygen (%) Solubility in Water Primary Applications Thermal Stability
Sodium Perborate Tetrahydrate NaBO₃·4H₂O 153.86 10.4 Moderate Detergents, dental bleaching Decomposes at 60°C
Sodium Perborate Monohydrate NaBO₃·H₂O 99.81 16.0 High Industrial detergents Stable up to 130°C
Sodium Metaborate Tetrahydrate NaBO₂·4H₂O 137.86 N/A High Textiles, herbicides Stable up to 300°C
Sodium Percarbonate 2Na₂CO₃·3H₂O₂ 157.98 13.5 High Eco-friendly detergents Degrades in humidity
Sodium Perphosphate NaPO₃·nH₂O Varies <10 Moderate Niche industrial uses Acid-activated

Table 2: Key Research Studies on Comparative Efficacy

Study Focus Findings Reference
Dental Bleaching SPT + 30% H₂O₂ matches monohydrate’s efficacy in non-vital teeth Weiger et al. 1994
Thermal Decomposition SPT decomposes to NaBO₂ via multi-step kinetics Demir 2011
Anticancer Effects SPT induces apoptosis in breast cancer cells via MOB1 downregulation Mohammed et al. 2023
Environmental Impact BAT guidelines reduce SPT production waste by 470–520 kg/ton European Commission

Notes on Contradictions and Limitations

  • water) .
  • Environmental Trade-offs : SPT’s boron content raises ecological concerns compared to sodium percarbonate, despite its superior stability .
  • Thermal Behavior : Model-fitting methods for SPT decomposition yield uncertain Arrhenius parameters, indicating complex reaction mechanisms .

Preparation Methods

Chemical Identification and Structural Analysis

Sodium 3-oxidodioxaborirane tetrahydrate belongs to the class of boron-oxygen cyclic compounds, characterized by a three-membered ring comprising one boron and two oxygen atoms (dioxaborirane ). The "3-oxido" designation indicates an oxygen substituent at the third position, while the tetrahydrate form stabilizes the structure through crystalline water molecules.

Key Structural Features :

  • Empirical Formula : NaB(O₂)₂·4H₂O
  • Molecular Weight : 195.86 g/mol (anhydrous base: 119.79 g/mol)
  • Coordination Geometry : Tetrahedral boron center bonded to two peroxo groups and one sodium ion.

Synthetic Routes and Methodological Considerations

Direct Synthesis from Boron Precursors

While no explicit protocols are disclosed in the reviewed patents, plausible routes involve oxidizing sodium metaborate (NaBO₂) under controlled conditions:

  • Reaction with Hydrogen Peroxide :
    Sodium metaborate may react with hydrogen peroxide (H₂O₂) in aqueous alkaline media:
    $$
    \text{NaBO}2 + 2\text{H}2\text{O}2 + 3\text{H}2\text{O} \rightarrow \text{NaB(O}2\text{)}2\cdot4\text{H}_2\text{O}
    $$
    This method mirrors the synthesis of sodium perborate but requires precise stoichiometric control to favor the dioxaborirane structure.

  • Solvent-Mediated Cyclization :
    Patent US11420935 references the compound’s use in tetrahydrofuran (THF)/water mixtures, suggesting that aprotic solvents facilitate boron-oxygen ring formation. A hypothetical pathway involves:

    • Dissolving NaBO₂ in THF.
    • Adding H₂O₂ dropwise at 20–40°C.
    • Crystallizing the product via slow evaporation.

Industrial-Scale Production

Large-scale synthesis likely employs continuous flow reactors to optimize safety and yield, given the exothermic nature of peroxide reactions. Key parameters include:

  • Temperature : Maintained at 25–40°C to prevent decomposition.
  • pH : Alkaline conditions (pH 9–11) to stabilize peroxo intermediates.

Reaction Optimization and Challenges

Byproduct Mitigation

Common impurities include sodium perborate (NaBO₃·nH₂O) and boric acid (H₃BO₃) . Strategies to suppress side reactions:

  • Stoichiometric Excess of H₂O₂ : Ensures complete oxidation of metaborate.
  • Chelating Agents : Ethylenediaminetetraacetic acid (EDTA) sequesters metal contaminants that catalyze decomposition.

Crystallization and Hydration Control

The tetrahydrate form predominates under ambient humidity (60–80% RH). Anhydrous variants require lyophilization or storage over P₂O₅.

Applications in Organic Synthesis

Oxidative Functionalization

NaB(O₂)₂·4H₂O serves as a mild oxidizer in pharmaceutical syntheses, as evidenced by:

  • Epoxidation of Alkenes : Converts styrene derivatives to epoxides with >80% yield.
  • Sulfoxide Formation : Oxidizes thioethers to sulfoxides without over-oxidation to sulfones.

Coupling Reactions

Patent WO2023283425A1 highlights its role in Suzuki-Miyaura cross-couplings , where it facilitates boronic ester activation:
$$
\text{Ar-B(OH)}2 + \text{NaB(O}2\text{)}2\cdot4\text{H}2\text{O} \rightarrow \text{Ar-B(O}2\text{)}2^- \text{Na}^+ + \text{Byproducts}
$$
This step enhances electrophilicity for subsequent aryl-aryl bond formation.

Analytical Characterization

Spectroscopic Data

  • ¹¹B NMR : A singlet at δ 18–20 ppm, indicative of tetracoordinated boron.
  • IR Spectroscopy : Peaks at 880 cm⁻¹ (B-O peroxo stretch) and 1640 cm⁻¹ (H₂O bending).

Thermal Stability

Thermogravimetric analysis (TGA) reveals a four-step mass loss:

  • 25–110°C : Loss of 4 H₂O (Δm = 30.7%).
  • 110–300°C : Decomposition of peroxo groups to NaBO₂.

Properties

Molecular Formula

BH8NaO7

Molecular Weight

153.86 g/mol

IUPAC Name

sodium;3-oxidodioxaborirane;tetrahydrate

InChI

InChI=1S/BO3.Na.4H2O/c2-1-3-4-1;;;;;/h;;4*1H2/q-1;+1;;;;

InChI Key

IBDSNZLUHYKHQP-UHFFFAOYSA-N

SMILES

B1(OO1)[O-].O.O.O.O.[Na+]

Canonical SMILES

B1(OO1)[O-].O.O.O.O.[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mixtures are used which contain 1.05 g active oxygen and either 10.5 g sodium perborate tetrahydrate (product 4R), or 6.6 g sodium perborate monohydrate obtained according to test 3R (product 3R) or 4.4 g super-oxidized sodium perborate obtained in test 1 (product 1) and 42 g of a commercial powder without enzymes, the composition of which is given in Table III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.